molecular formula C7H8N2O4S B3153473 Methyl 2-sulfamoylpyridine-6-carboxylate CAS No. 75903-52-5

Methyl 2-sulfamoylpyridine-6-carboxylate

Cat. No. B3153473
CAS RN: 75903-52-5
M. Wt: 216.22 g/mol
InChI Key: ZYZOLAJWAHUPOW-UHFFFAOYSA-N
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Description

Methyl 2-sulfamoylpyridine-6-carboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a sulfonamide derivative and has been extensively studied for its antibacterial, antiviral, and antitumor properties.

Scientific Research Applications

Synthesis and Characterization

  • A study by Yenikaya et al. (2011) describes the synthesis of a novel amino salicylato salt and its Cu(II) complex derived from related compounds, including 2-amino-6-methylpyridine. These compounds showed potential as inhibitors for human carbonic anhydrase isoenzymes (Yenikaya et al., 2011).

Electrocatalytic Applications

  • Feng et al. (2010) investigated the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2, highlighting a method potentially applicable to derivatives of methyl 2-sulfamoylpyridine-6-carboxylate (Feng et al., 2010).

Synthesis of Analogs and Derivatives

  • Hirokawa et al. (2000) provided an efficient synthesis method for 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, which could be relevant for the synthesis of related compounds (Hirokawa et al., 2000).

Interaction with Glutathione

  • The study of the interaction of 2-amino-6-methyldipyrido[1,2-a: 3',2'-d]imidazole (a related compound) with glutathione by Umemoto et al. (1988) may provide insights into how methyl 2-sulfamoylpyridine-6-carboxylate interacts with biological molecules (Umemoto et al., 1988).

Catalytic and Antimicrobial Properties

  • Nagashree et al. (2013) synthesized and evaluated the antimicrobial activity of methyl-2-aminopyridine-4-carboxylate derivatives, which can provide a reference for similar studies on methyl 2-sulfamoylpyridine-6-carboxylate (Nagashree et al., 2013).

Medicinal Chemistry and Drug Design

  • The study of the herbicide triflusulfuron-methyl by Mereiter (2011) could provide insights into the design of pharmaceuticals and agrochemicals involving pyridine derivatives, including methyl 2-sulfamoylpyridine-6-carboxylate (Mereiter, 2011).

properties

IUPAC Name

methyl 6-sulfamoylpyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O4S/c1-13-7(10)5-3-2-4-6(9-5)14(8,11)12/h2-4H,1H3,(H2,8,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYZOLAJWAHUPOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC(=CC=C1)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201246946
Record name Methyl 6-(aminosulfonyl)-2-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201246946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-sulfamoylpyridine-6-carboxylate

CAS RN

75903-52-5
Record name Methyl 6-(aminosulfonyl)-2-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75903-52-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 6-(aminosulfonyl)-2-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201246946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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